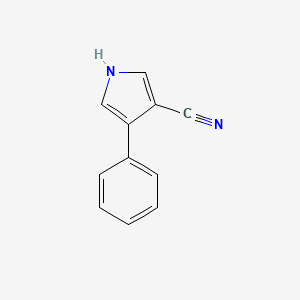![molecular formula C9H17NO4 B3265050 Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- CAS No. 401612-75-7](/img/structure/B3265050.png)
Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-
Overview
Description
Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.1830 g/mol . It is also known by its IUPAC name, 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanenitrile . This compound is typically a colorless to yellow sticky oil or semi-solid .
Preparation Methods
Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- can be synthesized through a two-step process :
Reaction of 2-chloroethanol with thionitrile: This step produces 2-(2-chloroethoxy)acetonitrile.
Reaction of 2-(2-chloroethoxy)acetonitrile with ethylene glycol: Under alkaline conditions, this reaction yields 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanenitrile.
Chemical Reactions Analysis
Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Scientific Research Applications
Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- has several applications in scientific research :
Chemistry: It is used as an intermediate in organic synthesis.
Biology: It can be used in the synthesis of biologically active molecules.
Industry: It is used as a solvent and in the production of various chemicals.
Mechanism of Action
The mechanism of action of propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyethoxy groups can form hydrogen bonds with other molecules .
Comparison with Similar Compounds
Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- can be compared with similar compounds such as:
Propanenitrile, 3-[2-(2-hydroxyethoxy)ethoxy]-: This compound has one less hydroxyethoxy group.
Propanenitrile, 3-[2-(2-methoxyethoxy)ethoxy]-: This compound has a methoxy group instead of a hydroxyethoxy group.
The presence of additional hydroxyethoxy groups in propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- makes it more hydrophilic and capable of forming more hydrogen bonds compared to its analogs .
Properties
IUPAC Name |
3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c10-2-1-4-12-6-8-14-9-7-13-5-3-11/h11H,1,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXFITZGBVSHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60785947 | |
| Record name | 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60785947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401612-75-7 | |
| Record name | 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60785947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



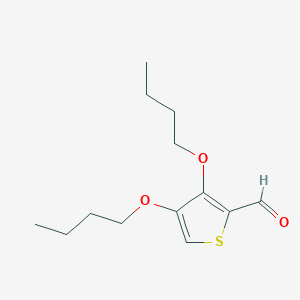
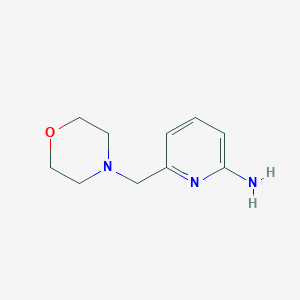

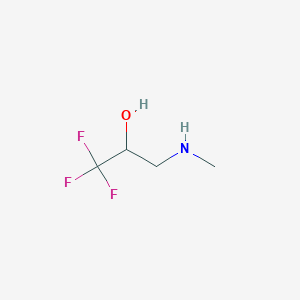
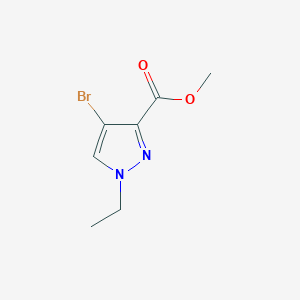
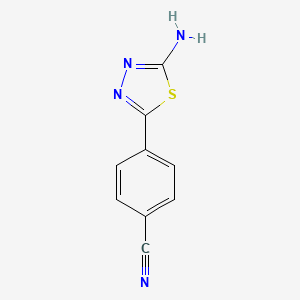

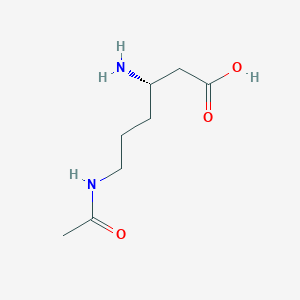
![Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate](/img/structure/B3265045.png)
![1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B3265056.png)
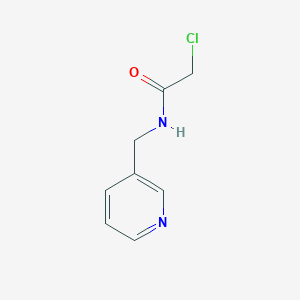
![5-(1-Amino-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3265059.png)
